molecular formula C22H25N3O4 B3001510 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide CAS No. 896381-95-6

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide

Cat. No.: B3001510
CAS No.: 896381-95-6
M. Wt: 395.459
InChI Key: UMNNYWAVDAKVAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide: is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available 2-aminobenzamide and 4-methoxybenzylamine.

    Formation of Quinazolinone Core: The 2-aminobenzamide undergoes cyclization with an appropriate aldehyde under acidic conditions to form the quinazolinone core.

    Side Chain Introduction: The hexanamide side chain is introduced through an amide coupling reaction. This involves reacting the quinazolinone intermediate with hexanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Final Product:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Scaling up reactions: Using larger reactors and continuous flow systems.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to ensure high purity.

    Quality Control: Implementing rigorous quality control measures to monitor the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazolinone.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dihydroquinazolinone derivatives.

    Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal ions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in disease pathways.

    Antimicrobial Activity: It exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

Medicine

    Anti-cancer: The compound shows promise in inhibiting the growth of cancer cells, particularly through the inhibition of specific signaling pathways.

    Anti-inflammatory: It has potential anti-inflammatory effects, which could be useful in treating inflammatory diseases.

Industry

    Pharmaceuticals: Used in the development of new drugs due to its diverse biological activities.

    Agriculture: Potential use as a pesticide or herbicide due to its antimicrobial properties.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and signaling pathways. The quinazolinone core interacts with the active sites of enzymes, blocking their activity. This can lead to the inhibition of cell proliferation in cancer cells or the reduction of inflammation in inflammatory diseases. The methoxyphenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide: Lacks the methoxyphenyl group, resulting in different biological activity.

    N-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinazolin-3-yl)hexanamide: Contains a dihydroquinazolinone core, which may have different reactivity and biological properties.

    6-(2,4-dioxo-1H-quinazolin-3-yl)-N-phenylhexanamide: Substitutes the methoxyphenyl group with a phenyl group, altering its interaction with biological targets.

Uniqueness

The presence of both the quinazolinone core and the methoxyphenyl group in 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide makes it unique

Properties

IUPAC Name

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-29-17-12-10-16(11-13-17)15-23-20(26)9-3-2-6-14-25-21(27)18-7-4-5-8-19(18)24-22(25)28/h4-5,7-8,10-13H,2-3,6,9,14-15H2,1H3,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNNYWAVDAKVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.